2,1,3-Benzothiadiazole-4-carbaldehyde
Overview
Description
2,1,3-Benzothiadiazole-4-carbaldehyde is a chemical compound that belongs to the benzothiadiazole family. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials. It is widely used in the development of photoluminescent compounds and has applications in organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Preparation Methods
The synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde typically involves the functionalization of the benzothiadiazole coreThis method often employs iridium catalysts and can be followed by various functionalization reactions to introduce aldehyde groups .
Industrial production methods for this compound may involve the use of electrophilic aromatic substitution reactions, which require harsh conditions due to the electron-poor nature of the benzothiadiazole ring. These methods can deliver mixtures of substituted products, which are then separated and purified .
Chemical Reactions Analysis
2,1,3-Benzothiadiazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which are useful in different applications.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,1,3-Benzothiadiazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of photoluminescent compounds and organic materials for electronic devices.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole-4-carbaldehyde is primarily related to its strong electron-withdrawing properties. This characteristic allows it to stabilize charge-transfer states and enhance the electronic properties of the materials it is incorporated into. In biological applications, its fluorescence properties are utilized for imaging and sensing, where it interacts with specific molecular targets and pathways .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole-4-carbaldehyde can be compared with other benzothiadiazole derivatives, such as:
7-Bromo-2,1,3-benzothiadiazole-4-carbaldehyde: This compound has similar electronic properties but includes a bromine substituent, which can further modify its reactivity and applications.
2,1,3-Benzothiadiazole-4,7-diyl di(2-thiophenecarbaldehyde): This derivative includes thiophene groups, enhancing its conjugation and electronic properties.
The uniqueness of this compound lies in its specific functionalization, which allows for versatile applications in various fields, from electronics to biology.
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVJARPTPIVPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379952 | |
Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5170-68-3 | |
Record name | 2,1,3-benzothiadiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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